1-(Chloromethyl)naphthalene
Overview
Description
1-(Chloromethyl)naphthalene, also known as 1-Naphthylmethyl chloride, is an organic compound with the molecular formula C11H9Cl. It is a derivative of naphthalene, where a chloromethyl group is attached to the first carbon of the naphthalene ring. This compound is used as an intermediate in organic synthesis and has various applications in chemical research and industry .
Synthetic Routes and Reaction Conditions:
Method 1: Dissolve 1-naphthylmethanol in dry chloroform and cool the mixture to 5°C. Add thionyl chloride slowly, ensuring the temperature does not exceed 10°C. Allow the mixture to reach room temperature and stir for 30 minutes.
Method 2: In a nitrogen-filled glovebox, mix 1-naphthylacetyl chloride with a pre-mixed solution of palladium catalyst and BrettPhos in toluene.
Method 3: Mix naphthalene with concentrated hydrochloric acid and paraformaldehyde. Stir at 80°C while bubbling anhydrous hydrogen chloride gas through the mixture.
Industrial Production Methods: Industrial production often involves the reaction of naphthalene with formaldehyde and hydrochloric acid in the presence of a catalyst. The mixture is heated, and the product is purified through crystallization and distillation .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: It can be oxidized to form naphthaldehyde derivatives under specific conditions.
Reduction Reactions: Reduction of this compound can yield 1-methylnaphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various amines are used under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Naphthylamines, naphthyl alcohols, and naphthyl thiols: from substitution reactions.
Naphthaldehyde derivatives: from oxidation reactions.
1-Methylnaphthalene: from reduction reactions.
Mechanism of Action
Target of Action
It’s known to be an intermediate in organic synthesis for the synthesis of 1-naphthaldehyde .
Mode of Action
The mode of action of 1-(Chloromethyl)naphthalene involves a process known as intermolecular nucleophilic dearomatization with various activated methylene compounds . This process changes the aromatic nature of the compound, leading to the formation of new products.
Pharmacokinetics
Its physical properties such as boiling point (167-169 °c/25 mmhg) and density (118 g/mL at 25 °C) have been reported .
Result of Action
It’s known that the compound can cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, adequate ventilation is recommended when handling this compound to prevent inhalation of dusts or mists . The compound’s stability and reactivity may also be affected by environmental conditions such as temperature and pressure .
Biochemical Analysis
Biochemical Properties
It is known to participate in palladium-catalyzed reactions with (hetero)arylacetonitriles, producing either para- or ortho-acylated naphthalenes . The exact enzymes, proteins, and other biomolecules that 1-(Chloromethyl)naphthalene interacts with are yet to be identified.
Molecular Mechanism
It is known to participate in palladium-catalyzed reactions , but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are yet to be discovered.
Scientific Research Applications
1-(Chloromethyl)naphthalene is widely used in organic synthesis as an intermediate for the preparation of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In biological research, it serves as a precursor for the synthesis of biologically active molecules. In the industrial sector, it is used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
- 2-(Chloromethyl)naphthalene
- 1-Bromomethyl naphthalene
- 2-Bromomethyl naphthalene
- 1-Naphthylmethylamine
Comparison: 1-(Chloromethyl)naphthalene is unique due to its specific reactivity and position of the chloromethyl group on the naphthalene ring. Compared to 2-(Chloromethyl)naphthalene, it has different reactivity and selectivity in substitution reactions. Bromomethyl derivatives are more reactive due to the better leaving group ability of bromine compared to chlorine .
Properties
IUPAC Name |
1-(chloromethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWGTKZEDLCVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058939 | |
Record name | Naphthalene, 1-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellow solid with a pungent odor; mp = 31-33 deg C; [Alfa Aesar MSDS] | |
Record name | Naphthalene, 1-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Chloromethyl)naphthalene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19151 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
86-52-2, 35255-58-4 | |
Record name | 1-(Chloromethyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Chloromethyl)naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene, 1-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (chloromethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD3RZ3R8C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While not a pharmaceutical itself, research on 1-(chloromethyl)naphthalene often centers around its breakdown into the 1-naphthylmethyl radical. This radical is studied for its photochemical properties and reactions. [, ] For instance, this compound is metabolized by porcine kidney cortex membrane dipeptidase (MDP) after conjugation with glutathione. This process forms cysteinylglycine conjugates, which are further hydrolyzed by MDP. The rate of hydrolysis depends on the substituent on the cysteine sulfur atom. [] Additionally, occupational exposure to this compound has been linked to contact dermatitis and potential liver dysfunction. [, ]
A: this compound has the molecular formula C11H9Cl and a molecular weight of 176.63 g/mol. While the provided abstracts don't detail specific spectroscopic data, its structure is confirmed through techniques like IR, 1H NMR, and 13C NMR. [, ]
A: this compound is utilized to modify the photochemical properties of polyethylene (PE). When added to PE and exposed to UV irradiation, it enhances the material's photodegradation rate. []
A: this compound itself is not typically used as a catalyst. Instead, it serves as a reagent in various palladium-catalyzed reactions. For example, it undergoes regioselective nucleophilic aromatic substitution with arylacetonitriles in the presence of palladium catalysts. The choice of ligand dictates the regioselectivity: bulky ligands like tBuPPh2 favor para-acylated products, while less bulky ligands like Me2PPh2 lead to ortho-acylated products. This reaction offers a route to synthesize diverse diaryl ketones. [] Additionally, this compound participates in palladium-catalyzed sp2-sp3 coupling reactions with allyltrimethoxysilane, producing allyl arenes. This reaction selectively occurs at the para-position, forming new C(sp2)-C(sp3) bonds. []
A: Density Functional Theory (DFT) calculations have been employed to investigate the mechanism behind the ligand-controlled regioselectivity observed in the palladium-catalyzed dearomatic reaction of this compound with phenylacetonitrile. These calculations revealed that bulky ligands like tBuPPh2 result in para-substituted products, whereas smaller ligands like Me2PPh2 yield ortho-substituted products. []
A: While this compound itself might not possess specific biological activity, modifications to its structure impact its reactivity and behavior in chemical reactions. For instance, in palladium-catalyzed reactions, the presence and nature of substituents on the naphthalene ring can significantly influence regioselectivity, leading to the preferential formation of either para- or ortho-substituted products. [] Additionally, when studying its photodissociation, replacing the chlorine atom with bromine in 1-(bromomethyl)-naphthalene affects the rate and mechanism of dissociation. []
A: Case reports highlight occupational contact dermatitis and potential liver dysfunction associated with this compound exposure, emphasizing the need for proper handling and safety measures in occupational settings. [, ]
A: Common techniques used to characterize this compound and its derivatives include IR spectroscopy, 1H NMR, 13C NMR, and elemental analysis. [, ] In studies involving photochemical reactions, laser flash photolysis, optoacoustic calorimetry, and transient absorption spectroscopy are employed. [, , ] High-performance liquid chromatography (HPLC) is used to study the metabolism of this compound conjugates. []
A: While specific data on the environmental impact of this compound is limited in the provided abstracts, its use in enhancing the photodegradation of polyethylene suggests a potential avenue for managing plastic waste. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.